L. monocytogenes Inhibition: Potassium vs. Sodium Lactate
Potassium lactate demonstrates antimicrobial activity equivalent to sodium lactate against Listeria monocytogenes in meat and poultry systems. In a direct comparative study using sterile comminuted chicken and beef, both lactate salts at 4% concentration suppressed L. monocytogenes growth, with no statistically significant difference observed between the two salts [1]. The lactate anion is identified as the active antimicrobial moiety, meaning potassium lactate achieves the same microbial inhibition as sodium lactate without adding sodium to the formulation [1].
| Evidence Dimension | Inhibition of Listeria monocytogenes growth |
|---|---|
| Target Compound Data | 4% potassium lactate suppressed growth; lag phase extended 1–2 weeks at 5°C |
| Comparator Or Baseline | 4% sodium lactate; equivalent suppression, no significant difference |
| Quantified Difference | No significant difference (p > 0.05); equivalent antimicrobial efficacy |
| Conditions | Sterile comminuted chicken and beef; 35°C, 20°C, and 5°C storage |
Why This Matters
Formulators can achieve identical food safety outcomes while reducing sodium content, enabling clean-label and heart-healthy product claims without compromising pathogen control.
- [1] Shelef, L. A., & Yang, Q. Growth suppression of Listeria monocytogenes by lactates in broth, chicken, and beef. Journal of Food Protection, 1991, 54(4), 283-287. View Source
